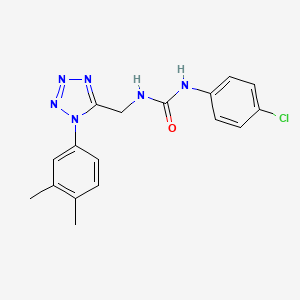

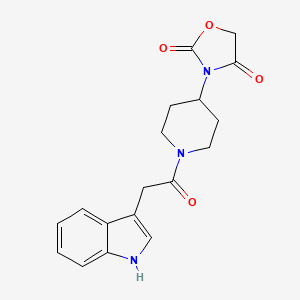

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the attachment of the cyclohexene carboxamide moiety. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex. The cyclohexene ring provides a rigid, three-dimensional structure, while the indazole group introduces a planar, aromatic region. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity.Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The trifluoromethyl group could potentially undergo various reactions, and the double bond in the cyclohexene ring might participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be influenced by the presence of the trifluoromethyl group and the indazole ring .Applications De Recherche Scientifique

Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) moiety, found in compounds like F6439-1360, has gained prominence in the agrochemical industry. TFMP derivatives are used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .

Pharmaceuticals and Drug Development

Several TFMP derivatives find applications in pharmaceuticals and veterinary products. For instance, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval. These compounds are currently undergoing clinical trials. The fluorine substitution in TFMP derivatives contributes to their bioactivity, making them promising candidates for drug development .

Functional Materials and Chemical Properties

Fluorinated organic chemicals, including TFMP derivatives, play a crucial role in functional materials. The unique properties of fluorine atoms impact biological activities and physical characteristics. As research continues, novel applications of TFMP are expected to emerge .

Bioactive Compounds: Thiazolo [3,2-b][1,2,4]triazoles

The integration of CF3 with 1,2,4-triazoles leads to bioactive compounds. Thiazolo [3,2-b][1,2,4]triazoles, which contain a trifluoromethyl group, exhibit diverse activities such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibition, antiviral, and antioxidant effects. Researchers have explored these compounds extensively for their therapeutic potential .

Indole Derivatives and Anti-HIV Activity

While not directly related to F6439-1360, indole derivatives have also attracted attention. Researchers have studied novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity .

Antifungal Agents: Pyrazole Ring Substitution

The synthesis of N-(substituted pyridinyl)-1,2,4-triazole-based analogs has revealed insights into antifungal activity. Notably, replacing the methyl group at N-1 of the pyrazole ring with a phenyl group affects the antifungal properties of these compounds .

Propriétés

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-2,12H,3-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEQEBMRXDZFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC=CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)

![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)

![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)

![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)